4-fluoro-N-neopentyl-N-(pyridin-4-yl)benzamide
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Overview
Description
4-fluoro-N-neopentyl-N-(pyridin-4-yl)benzamide is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a fluoro group at the para position, a neopentyl group, and a pyridin-4-yl group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-neopentyl-N-(pyridin-4-yl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, continuous flow reactors can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-neopentyl-N-(pyridin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
4-fluoro-N-neopentyl-N-(pyridin-4-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its therapeutic potential in drug development, especially for targeted therapies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-neopentyl-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets. The compound has shown efficacy in inhibiting enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic activity. This inhibition can disrupt various biochemical pathways, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-neopentyl-N-(pyridin-4-yl)benzamide
- 4-bromo-N-neopentyl-N-(pyridin-4-yl)benzamide
- 4-methyl-N-neopentyl-N-(pyridin-4-yl)benzamide
Uniqueness
4-fluoro-N-neopentyl-N-(pyridin-4-yl)benzamide is unique due to the presence of the fluoro group, which imparts distinct electronic properties. The fluoro group enhances the compound’s stability and reactivity, making it more suitable for specific applications compared to its chloro, bromo, and methyl analogs.
Properties
IUPAC Name |
N-(2,2-dimethylpropyl)-4-fluoro-N-pyridin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c1-17(2,3)12-20(15-8-10-19-11-9-15)16(21)13-4-6-14(18)7-5-13/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVAKKJUOJZNDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN(C1=CC=NC=C1)C(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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